(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
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Overview
Description
(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile typically involves multiple steps, including the formation of the isobenzofuran core, the introduction of the fluorophenyl group, and the attachment of the cyclopropyl-methyl-amino side chain. Common reagents used in these reactions include cyclopropylmethylamine, 4-fluorobenzaldehyde, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions within the molecule.
Scientific Research Applications
(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological systems and potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-chloro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
- (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-methyl-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
Uniqueness
The uniqueness of (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H23FN2O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S)-1-[3-[cyclopropyl(methyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C22H23FN2O/c1-25(20-8-9-20)12-2-11-22(18-4-6-19(23)7-5-18)21-10-3-16(14-24)13-17(21)15-26-22/h3-7,10,13,20H,2,8-9,11-12,15H2,1H3/t22-/m0/s1 |
InChI Key |
WIOPBHBPZBWTAL-QFIPXVFZSA-N |
Isomeric SMILES |
CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4 |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4 |
Origin of Product |
United States |
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